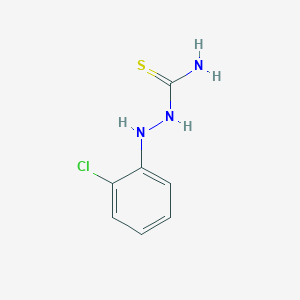

2-(2-Chlorophenyl)-1-hydrazinecarbothioamide

Beschreibung

Eigenschaften

IUPAC Name |

(2-chloroanilino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3S/c8-5-3-1-2-4-6(5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZHHNIYVSQVLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NNC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376894 | |

| Record name | 2-(2-Chlorophenyl)hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-52-1 | |

| Record name | 2-(2-Chlorophenyl)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chlorophenyl)hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide

Foreword: The Significance of Thiosemicarbazide Derivatives in Modern Drug Discovery

Thiosemicarbazide and its derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry. Their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties, makes them attractive scaffolds for the development of novel therapeutic agents. The presence of a toxophoric N-C=S group is often implicated in their biological action, which can be modulated by the nature of the substituents on the thiosemicarbazide backbone. This guide focuses on a specific derivative, 2-(2-chlorophenyl)-1-hydrazinecarbothioamide, providing a comprehensive overview of its synthesis and detailed characterization for researchers, scientists, and professionals in the field of drug development.

Synthesis of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide: A Step-by-Step Protocol

The synthesis of 2-(2-chlorophenyl)-1-hydrazinecarbothioamide can be efficiently achieved through the nucleophilic addition of hydrazine hydrate to 2-chlorophenyl isothiocyanate. This reaction is typically carried out in a protic solvent, such as ethanol, and proceeds readily at room temperature or with gentle heating.

Underlying Principles and Rationale

The synthetic strategy hinges on the high reactivity of the isothiocyanate group (-N=C=S) towards nucleophiles. The lone pair of electrons on the nitrogen atom of hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbon atom of the isothiocyanate. The choice of ethanol as a solvent is strategic; it readily dissolves the reactants and facilitates the reaction without participating in it.

Experimental Protocol

Materials and Reagents:

-

2-Chlorophenyl isothiocyanate

-

Hydrazine hydrate (99-100%)

-

Absolute ethanol

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Filtration apparatus (Buchner funnel, filter paper)

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 0.01 mol of 2-chlorophenyl isothiocyanate in 50 mL of absolute ethanol.

-

To this solution, add 0.01 mol of hydrazine hydrate dropwise with continuous stirring at room temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, a white solid precipitate of 2-(2-chlorophenyl)-1-hydrazinecarbothioamide will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with a small amount of cold distilled water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Recrystallize the crude product from hot ethanol to obtain pure crystalline 2-(2-chlorophenyl)-1-hydrazinecarbothioamide.

-

Dry the purified product in a desiccator over anhydrous calcium chloride.

-

Determine the melting point and calculate the percentage yield.

Synthesis Pathway Diagram

Caption: Synthesis of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide.

Comprehensive Characterization of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide

The structural elucidation and purity assessment of the synthesized compound are paramount. A combination of spectroscopic techniques is employed for a thorough characterization.

Characterization Workflow

Caption: Experimental workflow for characterization.

Spectroscopic Analysis

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of different bonds provide a unique fingerprint of the compound.

-

Principle: Infrared radiation is passed through the sample, and the absorption of energy at specific frequencies corresponds to the vibrational transitions of the bonds within the molecule.

-

Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Expected Characteristic Peaks:

-

N-H stretching: Around 3100-3400 cm⁻¹ (can be multiple bands due to primary and secondary amines).

-

C-H stretching (aromatic): Around 3000-3100 cm⁻¹.

-

C=S stretching (thiourea): Around 1000-1200 cm⁻¹.

-

C-N stretching: Around 1250-1350 cm⁻¹.

-

C-Cl stretching (aromatic): Around 600-800 cm⁻¹.

-

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for complete structural elucidation.

-

Principle: The sample is placed in a strong magnetic field, and the nuclei of certain atoms (like ¹H and ¹³C) absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing information about its connectivity.

-

Sample Preparation: The compound is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

-NH₂ protons: A broad singlet.

-

-NH- protons: Two distinct singlets or broad singlets.

-

Aromatic protons (2-chlorophenyl group): A multiplet in the range of δ 7.0-7.5 ppm.

-

-

Expected ¹³C NMR Signals (in DMSO-d₆):

-

C=S carbon: In the range of δ 180-185 ppm.

-

Aromatic carbons: Multiple signals in the range of δ 120-140 ppm.

-

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns.

-

Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 2-(2-chlorophenyl)-1-hydrazinecarbothioamide (C₇H₈ClN₃S), which is approximately 201.68 g/mol . The isotopic pattern of chlorine ([M]⁺ and [M+2]⁺ in a ratio of approximately 3:1) should also be observable.

Summary of Characterization Data

| Parameter | Expected Value/Observation |

| Molecular Formula | C₇H₈ClN₃S |

| Molecular Weight | 201.68 g/mol [1] |

| Melting Point | To be determined experimentally |

| FTIR (cm⁻¹) | ~3100-3400 (N-H), ~3000-3100 (Ar C-H), ~1000-1200 (C=S) |

| ¹H NMR (ppm) | Aromatic protons (~7.0-7.5), NH/NH₂ protons (variable) |

| ¹³C NMR (ppm) | C=S (~180-185), Aromatic carbons (~120-140) |

| Mass Spectrum (m/z) | Molecular ion peak at ~201/203 (due to ³⁵Cl/³⁷Cl isotopes) |

Potential Biological Activities and Applications

Thiosemicarbazide derivatives are well-documented for their wide range of pharmacological activities. The introduction of a chlorophenyl group can significantly influence the biological profile of the molecule.

Antimicrobial and Antifungal Activity

Numerous studies have reported the antibacterial and antifungal properties of thiosemicarbazides.[2][3] The presence of the chlorine atom on the phenyl ring may enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. The proposed mechanism of action often involves the chelation of essential metal ions required for microbial growth or the inhibition of key enzymes.

Cytotoxic and Anticancer Potential

Derivatives of thiosemicarbazide have also been investigated for their cytotoxic effects against various cancer cell lines.[4][5] The mode of action can be multifaceted, including the induction of apoptosis, cell cycle arrest, and the inhibition of topoisomerase enzymes. The 2-chlorophenyl moiety in the target compound could play a crucial role in its interaction with biological targets.

Conclusion and Future Perspectives

This technical guide provides a comprehensive framework for the synthesis and characterization of 2-(2-chlorophenyl)-1-hydrazinecarbothioamide. The detailed protocols and expected analytical data serve as a valuable resource for researchers in medicinal chemistry and drug discovery. The promising biological activities associated with the thiosemicarbazide scaffold, coupled with the structural features of this specific derivative, warrant further investigation into its therapeutic potential. Future studies should focus on the in-depth evaluation of its antimicrobial, antifungal, and cytotoxic properties, as well as mechanistic studies to elucidate its mode of action at the molecular level.

References

-

Scribd. Thiosemicarbazide Chemistry Review. Available from: [Link]

- Molla, M. E., Abser, M. N., & Islam, M. M. (2014). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Jahangirnagar University Journal of Science, 37(2), 33-42.

-

ResearchGate. Synthesis and characterization of a 4-aryl substituted thiosemicarbazide and a series of long chain alkyl substituted thiosemicarbazones as potential antibacterial agent. Available from: [Link]

- Al-Omair, M. A. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry, 64(10), 5795-5804.

- Ramadan, E. S. (2019). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. SN Applied Sciences, 1(5), 451.

- Dincel, G., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 19(5), 534-542.

-

ResearchGate. Synthesis, Characterization and Antifungal Activity of Metal Complexes of 2-(5-((2-Chlorophenyl)Diazenyl)-2-Hydroxybenzylidene) Hydrazinecarbothioamide. Available from: [Link]

- Dincel, G., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 19(5), 534-542.

- Alpan, A. S., et al. (2022). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances, 12(48), 31238-31252.

- Kumar, A., & Narasimhan, B. (2012). Antibacterial activity of thiosemicarbazide derivatives. Der Pharma Chemica, 4(6), 2269-2275.

- Vandeputte, P., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Journal of Fungi, 9(6), 658.

-

ResearchGate. 1H NMR and 13C NMR chemical shifts for the SCH 2 group of the... Available from: [Link]

- Csollei, J., et al. (2019). Synthesis and Antifungal Screening of 2-{[1-(5-Alkyl/arylalkylpyrazin-2-yl)ethylidene]hydrazono}-1,3-thiazolidin-4-ones. Molecules, 24(15), 2781.

- Kareem, H. S., et al. (2020). Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line. Anti-Cancer Agents in Medicinal Chemistry, 20(12), 1474-1486.

-

ResearchGate. Synthesis, characterization, x-ray structure and antimicrobial activity of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide. Available from: [Link]

-

PubChem. 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide. Available from: [Link]

-

NIST. Hydrazinecarbothioamide. Available from: [Link]

- Tondje, P. R., et al. (2021). Thiosemicarbazone (E)-2(1-(2-Hydroxyphenyl) Hydrazine)-1-Carbothioamide: Spectroscopic Studies, Xray Diffractometer Characterization and Antioxydant Test. Open Journal of Inorganic Chemistry, 11(4), 105-118.

-

PubChem. 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide. Available from: [Link]

Sources

- 1. 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide | C7H8ClN3S | CID 2763328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Chlorophenyl)-1-hydrazinecarbothioamide is a thiosemicarbazide derivative of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and potential therapeutic applications. The document consolidates available data on its physicochemical characteristics and explores the broader context of thiosemicarbazides as a pharmacologically active class of compounds, laying the groundwork for future research and development endeavors.

Introduction

Thiosemicarbazides are a class of organic compounds characterized by the presence of a hydrazinecarbothioamide core. This structural motif has been identified as a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anticancer, and antiviral properties.[1] The functional versatility of the thiosemicarbazide scaffold allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide, featuring a 2-chlorophenyl substituent, represents a specific analogue with potential for unique biological interactions and therapeutic utility. This guide aims to provide a detailed technical resource for researchers engaged in the study and application of this compound.

Chemical Structure and Properties

The chemical identity and fundamental properties of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide are foundational to its application in research and drug development.

Molecular Structure

The structure of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide is characterized by a central hydrazinecarbothioamide core to which a 2-chlorophenyl group is attached.

DOT Language Representation of the Chemical Structure:

Caption: Chemical structure of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN₃S | PubChem[2] |

| Molecular Weight | 201.68 g/mol | PubChem[2] |

| CAS Number | 877-52-1 | PubChem[2] |

| IUPAC Name | (2-chloroanilino)thiourea | PubChem[2] |

| XLogP3 | 2.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 3 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Topological Polar Surface Area | 82.2 Ų | PubChem[2] |

Synthesis and Characterization

General Synthesis Protocol

A plausible synthetic route involves the reaction of 2-chlorophenylhydrazine with a source of thiocarbonyl, such as ammonium thiocyanate or by reacting it with an appropriate isothiocyanate. A general procedure for a related compound, N-(3-Chlorophenyl)hydrazinecarbothioamide, involves reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol.[3]

Conceptual Experimental Workflow for Synthesis:

Caption: Conceptual workflow for the synthesis of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide.

Spectroscopic Characterization

While specific spectra for 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide were not found, characteristic spectral features for related thiosemicarbazide derivatives can be anticipated.

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the 2-chlorophenyl ring, as well as distinct signals for the N-H protons of the hydrazine and thioamide moieties.

-

¹³C NMR: The carbon NMR spectrum would display resonances for the carbons of the aromatic ring and a characteristic downfield signal for the thiocarbonyl (C=S) carbon.

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching vibrations (typically in the range of 3100-3400 cm⁻¹), C=S stretching (around 1000-1200 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (201.68 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine.

Potential Applications in Drug Development

The thiosemicarbazide scaffold is a well-established pharmacophore, and its derivatives have been extensively investigated for a variety of therapeutic applications. The introduction of a 2-chlorophenyl group can significantly influence the biological activity profile of the parent molecule.

Antimicrobial Activity

Numerous thiosemicarbazide derivatives have demonstrated potent antibacterial and antifungal activities.[4] The presence of a halogenated phenyl ring, such as the 2-chlorophenyl group, is often associated with enhanced antimicrobial efficacy. While specific studies on the antimicrobial properties of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide are not detailed in the provided results, it represents a promising candidate for screening against a panel of pathogenic bacteria and fungi.

Anticonvulsant Activity

The semicarbazone and thiosemicarbazone moieties are recognized pharmacophoric features in the design of anticonvulsant agents.[3][5] Several studies have reported the anticonvulsant activity of various substituted thiosemicarbazones. The mechanism of action is often attributed to their ability to modulate ion channels or neurotransmitter systems involved in seizure propagation. Given this precedent, 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide warrants investigation for its potential anticonvulsant properties.

Illustrative Biological Screening Workflow:

Sources

- 1. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide | C7H8ClN3S | CID 2763328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and screening of substituted thiosemicarbazone derivatives: an approach towards novel anticonvulsant search - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name and CAS number for 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide

An In-depth Technical Guide to 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide

Abstract: This technical guide provides a comprehensive overview of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide, a substituted thiosemicarbazide of interest in synthetic and medicinal chemistry. This document details the compound's precise chemical identity, including its IUPAC nomenclature and CAS registry number, and summarizes its key physicochemical properties. A plausible synthetic route is proposed based on established chemical precedents for analogous structures, complete with a detailed experimental protocol and analytical characterization framework. Furthermore, the guide discusses the broader biological significance and potential applications of the hydrazinecarbothioamide scaffold, contextualizing the relevance of this specific molecule within drug discovery and development. This paper is intended for researchers, chemists, and drug development professionals seeking foundational technical data and practical insights into this compound and its chemical class.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for reproducibility in research and compliance in development. 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide is a specific isomer within the chlorophenyl-substituted thiosemicarbazide family. Its formal identifiers and synonyms are crucial for accurate database searches and procurement.

The authoritative IUPAC name for this compound is (2-chloroanilino)thiourea .[1] Its globally recognized CAS Registry Number is 877-52-1 .[1] These primary identifiers ensure unambiguous reference in scientific literature and chemical inventories.

A summary of its key identifiers is presented below for quick reference.

Table 1: Chemical Identifiers for 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide

| Identifier Type | Value | Source |

| Primary Name | 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide | Depositor-Supplied |

| IUPAC Name | (2-chloroanilino)thiourea | PubChem[1] |

| CAS Number | 877-52-1 | PubChem[1] |

| PubChem CID | 2763328 | PubChem[1] |

| Molecular Formula | C₇H₈ClN₃S | PubChem[1] |

| Synonyms | 2-(2-Chlorophenyl)hydrazinecarbothioamide, [(2-chlorophenyl)amino]thiourea, 2-chlorophenylthiosemicarbazide | PubChem[1] |

Physicochemical Properties

Understanding the physicochemical properties of a molecule is fundamental to designing experiments, predicting its behavior in biological systems, and developing appropriate handling and formulation strategies. The properties for 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide have been computationally predicted and are available in public databases.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 201.68 g/mol | PubChem[1] |

| Exact Mass | 201.0127461 Da | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 82.2 Ų | PubChem[1] |

| Complexity | 165 | PubChem[1] |

The XLogP3 value of 2.1 suggests moderate lipophilicity, indicating the compound may possess reasonable membrane permeability. The presence of three hydrogen bond donors and a polar surface area of 82.2 Ų are typical features for small molecules designed to interact with biological targets.

Synthesis and Characterization

While specific literature detailing the synthesis of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide is not prevalent, a reliable synthetic route can be extrapolated from established methods for preparing substituted hydrazinecarbothioamides (thiosemicarbazides). The most direct and common approach involves the nucleophilic addition of a hydrazine derivative to an isothiocyanate.[2][3]

Proposed Synthetic Workflow

The synthesis proceeds via the reaction of 2-chlorophenylhydrazine with a source of thiocarbonyl, typically an isothiocyanate. A more fundamental approach, however, reacts the hydrazine with ammonium thiocyanate, which generates isothiocyanic acid in situ under acidic conditions. A more direct and higher-yielding method involves the reaction of 2-chlorophenyl isothiocyanate with hydrazine hydrate.[2]

Sources

In-Depth Technical Guide: Spectral Data Analysis of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide (FT-IR, NMR)

Introduction

2-(2-Chlorophenyl)-1-hydrazinecarbothioamide, a thiosemicarbazide derivative, represents a class of compounds of significant interest in medicinal chemistry and drug development. Thiosemicarbazides and their subsequent derivatives, thiosemicarbazones, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The therapeutic potential of these compounds is intrinsically linked to their molecular structure and the specific arrangement of functional groups. Therefore, the precise elucidation of their chemical architecture is a critical step in the drug discovery pipeline.

This technical guide provides a comprehensive analysis of the spectral data for 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide, focusing on Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, the objective is not merely to present data but to offer a detailed interpretation grounded in fundamental principles and field-proven insights. This guide is designed for researchers, scientists, and drug development professionals, aiming to provide a robust framework for the structural characterization of this and similar molecules. We will delve into the causality behind experimental choices and ensure that the described protocols form a self-validating system for structural confirmation.

Molecular Structure of Interest

Caption: Molecular structure of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide.

PART 1: Experimental Protocols

Methodology for Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was acquired using a PerkinElmer Spectrum RXI spectrometer.[1] The solid sample of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide was finely ground and mixed with potassium bromide (KBr) powder in a 1:100 ratio. This mixture was then pressed into a thin, transparent pellet. The spectrum was recorded in the mid-infrared range of 4000-400 cm⁻¹.[1] This method is chosen for its reliability and the inert nature of KBr, which prevents interference with the sample's vibrational modes.

Methodology for Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra were recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.[2][3] The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and tetramethylsilane (TMS) was used as an internal standard.[3] DMSO-d₆ is a preferred solvent for this class of compounds due to its excellent dissolving power for polar molecules and its ability to facilitate the observation of exchangeable protons (e.g., N-H). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Sources

An In-Depth Technical Guide to the Mechanism of Action of Hydrazinecarbothioamide Compounds in Biological Systems

Introduction

Within the landscape of medicinal chemistry, the hydrazinecarbothioamide scaffold, a core component of the broader thiosemicarbazone class, represents a privileged structure of remarkable versatility. These compounds, characterized by the general formula R¹R²C=NNH-C(S)NHR³, are not merely synthetic curiosities but are potent modulators of biological function. Exhibiting a wide spectrum of activities—including anticancer, antimicrobial, antiviral, and antioxidant properties—they have garnered significant attention from the scientific community.[1][2][3][4] The therapeutic potential of these molecules is intrinsically linked to their unique chemical architecture, which facilitates a variety of interactions within complex biological systems.

This guide provides a comprehensive exploration of the multifaceted mechanisms of action of hydrazinecarbothioamide compounds. Moving beyond a simple catalog of their effects, we will dissect the underlying chemical and biological principles that govern their activity. We will delve into their profound ability to chelate metal ions, a feature central to their function, and explore how this property initiates a cascade of events, including enzyme inhibition and the induction of oxidative stress. For the drug development professional, this guide offers insights into the causality behind experimental design and provides robust, self-validating protocols for mechanistic investigation. Our objective is to furnish researchers with the foundational knowledge and practical tools necessary to innovate and advance the development of hydrazinecarbothioamide-based therapeutics.

Chapter 1: The Core Chemistry of Hydrazinecarbothioamides

A thorough understanding of the biological action of hydrazinecarbothioamides begins with an appreciation of their fundamental chemical properties. These compounds are a subclass of thiosemicarbazones, which are Schiff bases typically formed from the condensation of thiosemicarbazide or its derivatives with an appropriate aldehyde or ketone.[2] The defining feature is the N-N-C=S backbone, which confers the ability to exist in thione-thiol tautomeric forms, a property that influences their reactivity and ligand characteristics.

1.1 General Synthesis Strategy

The synthesis of hydrazinecarbothioamides is generally straightforward and cost-effective, making them attractive for library synthesis and lead optimization.[5] A common and reliable method involves the nucleophilic addition of an acid hydrazide to an isothiocyanate, often under reflux in a solvent like ethanol.[1][6] This reaction is versatile, allowing for a wide diversity of substituents (R¹ and R²) to be incorporated, which is crucial for tuning the compound's physicochemical properties and biological activity.

Caption: General synthesis of N-substituted hydrazinecarbothioamides.

The resulting hydrazinecarbothioamide can then be cyclized, often in a basic medium, to form biologically active heterocyclic systems like 1,2,4-triazole-3-thiones.[1][7] This synthetic flexibility is a key advantage in medicinal chemistry, enabling the systematic exploration of structure-activity relationships.

Chapter 2: The Central Role of Metal Chelation

Perhaps the most critical aspect of the mechanism of action for hydrazinecarbothioamides is their exceptional ability to act as chelating agents.[8] Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion.[8] The hydrazinecarbothioamide scaffold typically functions as a bidentate or tridentate ligand, utilizing its sulfur and nitrogen atoms to bind transition metal ions like iron (Fe), copper (Cu), and zinc (Zn).

This chelating ability is paramount because it fundamentally alters the properties of both the organic molecule and the metal ion. The formation of a stable metal complex often results in a compound with significantly enhanced biological activity compared to the free ligand. This is due to several factors:

-

Increased Lipophilicity: Chelation can increase the lipophilicity of the molecule, facilitating its transport across cellular membranes.

-

Redox Modulation: The redox potential of the bound metal ion (particularly Fe and Cu) is altered, enabling the complex to participate in redox cycling and the generation of reactive oxygen species (ROS).[9][10]

-

Steric and Electronic Effects: The geometry of the complex can be ideally suited to fit into the active sites of target enzymes, leading to potent inhibition.

A conjugated N,N,S-tridentate donor set has been identified as essential for the potent biological activities of many thiosemicarbazones, highlighting the importance of the specific arrangement of these atoms for effective metal coordination.[2]

Caption: The process of metal chelation by hydrazinecarbothioamides.

Chapter 3: Mechanisms of Anticancer Activity

The anticancer properties of hydrazinecarbothioamides are multifaceted, arising from a convergence of the mechanisms described below. This complexity presents both a challenge and an opportunity for drug design, as these compounds can attack cancer cells on multiple fronts.[10]

3.1 Inhibition of Ribonucleotide Reductase (RR)

A primary and well-established target for anticancer thiosemicarbazones is ribonucleotide reductase (RR).[9][11] This enzyme is crucial for de novo DNA synthesis, as it catalyzes the rate-limiting step: the conversion of ribonucleotides to deoxyribonucleotides. The human RR enzyme contains a critical iron cofactor at its active site.

Hydrazinecarbothioamides exert their effect by chelating this essential iron, effectively starving the enzyme of its cofactor and inhibiting its activity.[10][11] This depletion of the deoxyribonucleotide pool leads to an arrest of the cell cycle, typically in the S phase, and ultimately inhibits the proliferation of rapidly dividing cancer cells.[10]

Caption: Inhibition of Ribonucleotide Reductase by iron chelation.

3.2 Induction of Oxidative Stress via Redox Cycling

Beyond simple sequestration, the iron and copper complexes of hydrazinecarbothioamides are often redox-active.[9] The Fe(II)-complex, for example, can participate in Fenton-like chemistry, reacting with endogenous hydrogen peroxide (H₂O₂) to generate highly reactive and cytotoxic hydroxyl radicals (•OH).[11] This process is cyclical; the resulting Fe(III)-complex can be reduced back to Fe(II) by cellular reducing agents like glutathione, perpetuating the cycle of ROS generation.

This sustained production of ROS overwhelms the cancer cell's antioxidant defenses, leading to widespread oxidative stress.[10] The consequences are severe: damage to DNA, peroxidation of lipids in cellular membranes, and oxidation of proteins, all of which contribute to pushing the cell towards apoptosis.[10]

Caption: Generation of ROS via redox cycling of metal complexes.

3.3 Modulation of Apoptotic Pathways

Hydrazinecarbothioamides can induce apoptosis through multiple avenues.[12] In addition to the ROS-mediated pathway, some derivatives have been shown to act as zinc metallochaperones.[11] For instance, certain compounds can transport zinc ions into the cell and facilitate the refolding of mutated, inactive p53 protein into its wild-type, tumor-suppressing conformation.[11] Reactivated p53 can then initiate a downstream apoptotic program. This represents a highly innovative strategy for cancers harboring specific p53 mutations.

Chapter 4: Mechanisms of Antimicrobial Activity

The fight against antimicrobial resistance necessitates the development of novel therapeutic agents. Hydrazinecarbothioamides have demonstrated significant potential, with activity against a range of pathogenic bacteria and fungi.[3][6][13]

The primary antimicrobial mechanism is, once again, rooted in metal chelation.[14] Microbes have a critical dependence on transition metals for a variety of essential processes, including:

-

Enzyme Function: Many enzymes in metabolic and respiratory pathways require metal cofactors.

-

Redox Balance: Metals are key to managing oxidative stress.

-

Structural Integrity: Metals can be important for the structure of proteins and cell walls.

By chelating essential metals like iron and zinc, hydrazinecarbothioamides disrupt this delicate metal homeostasis.[14] For example, in Candida albicans, thiosemicarbazone derivatives have been shown to inhibit mitochondrial respiration by chelating iron required for the respiratory chain complexes and to disrupt ribosome biogenesis by interfering with intracellular zinc homeostasis.[14] This dual-pronged attack makes them effective antifungal agents.

Table 1: Antimicrobial Activity of Representative Hydrazinecarbothioamide Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for novel synthesized compounds against various microbial strains, demonstrating their potential as antimicrobial agents.

| Compound ID | Target Organism | MIC (µM) | Reference |

| 5e (4-bromophenyl deriv.) | Staphylococcus aureus | 12.5 | [13][15] |

| 5g (n-propyl deriv.) | Pseudomonas aeruginosa | 0.78 | [13][15] |

| 3c, 3f, 3m, 3n | Staphylococcus aureus | - | |

| 3c, 3f, 3g, 3k, 3n | Fungal Strains | - |

Note: Specific MIC values for compounds from reference[3] were not detailed in the abstract but were noted for high activity.

Chapter 5: Enzyme Inhibition Beyond Ribonucleotide Reductase

While RR is a major target, the inhibitory activity of hydrazinecarbothioamides is not limited to this single enzyme. Their structural diversity allows them to interact with the active sites of various other enzymes, contributing to their broad biological profile.[16]

-

Carbonic Anhydrases (CAs): These zinc-containing enzymes are involved in processes like pH regulation and biosynthesis. Some hydrazinecarbothioamide derivatives have been identified as potent inhibitors of CAs.[5][16]

-

Lipoxygenases (LOX): These iron-containing enzymes play a role in inflammation. Certain derivatives show significant inhibitory activity against 15-lipoxygenase (15-LOX).[5][16]

-

Glutamate Decarboxylase: This enzyme is involved in neurotransmitter synthesis, and its activity can be reduced by thiosemicarbazide, the parent compound.[17]

-

Early Growth Response Protein 1 (EGR-1): Specific derivatives have been shown to inhibit the DNA-binding activity of this transcription factor, which is implicated in inflammatory skin diseases.[18]

Table 2: Inhibition of Various Enzymes by Hydrazinecarbothioamide Derivatives

| Compound Series | Target Enzyme | IC₅₀ Range (µM) | Reference |

| 3a–3j | Carbonic Anhydrase II | 0.13 - 10.23 | [5] |

| 3a–3j | 15-Lipoxygenase | 0.14 - 1.34 | [5] |

Chapter 6: Experimental Protocols for Mechanistic Studies

To rigorously investigate the mechanisms of action described, a series of well-defined experimental protocols is required. The following methodologies provide a framework for characterizing newly synthesized hydrazinecarbothioamide compounds.

6.1 Protocol: Synthesis of N-(4-Fluorophenyl)-2-(furan-2-carbonyl)hydrazine-1-carbothioamide

This protocol is adapted from a representative synthesis and serves as a template for generating hydrazinecarbothioamide scaffolds.[6][13]

Causality: The choice of ethanol as a solvent provides a suitable medium for the reactants to dissolve and react under reflux, which provides the necessary activation energy for the nucleophilic attack of the hydrazide on the isothiocyanate.

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts (e.g., 0.005 mol) of 2-furoic acid hydrazide and 4-fluorophenylisothiocyanate in absolute ethanol.

-

Reaction: Heat the mixture under reflux for 4-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Characterization: Dry the purified product. Confirm its structure and purity using analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry.[6][13]

6.2 Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][15][19]

Self-Validation: This protocol includes positive controls (known antibiotics) and a negative control (solvent) to ensure the assay is performing correctly and that any observed inhibition is due to the test compound, not the solvent or assay conditions.

-

Stock Solution Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 100 µM).

-

Serial Dilutions: In a sterile 96-well microplate, perform two-fold serial dilutions of the compound stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the microbial inoculum to each well of the microplate containing the diluted compound.

-

Controls: Include wells with inoculum and broth only (growth control), broth only (sterility control), and inoculum with a known antibiotic like Vancomycin (positive control).

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

The biological activity of hydrazinecarbothioamide compounds is not attributable to a single, isolated interaction but rather to a sophisticated and interconnected network of mechanisms. Their ability to chelate essential transition metals serves as the master key, unlocking a variety of downstream effects that are detrimental to cancer cells and microbial pathogens. The primary pathways include the targeted inhibition of critical metalloenzymes like ribonucleotide reductase and the induction of overwhelming oxidative stress through redox cycling of their metal complexes. This mechanistic diversity is a significant asset, suggesting that these compounds may be less susceptible to the development of resistance compared to agents with a single target. The synthetic tractability of the hydrazinecarbothioamide core allows for extensive chemical modification, providing a robust platform for tuning potency, selectivity, and pharmacokinetic properties. Future research should focus on leveraging this versatility to design next-generation agents with improved therapeutic indices and to further elucidate the nuanced interactions that govern their potent biological effects.

References

-

Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. National Center for Biotechnology Information.[Link]

-

Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. PubMed.[Link]

-

Thiosemicarbazones: the new wave in cancer treatment. PubMed.[Link]

-

Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. MDPI.[Link]

-

Thiosemicarbazones Functioning as Zinc Metallochaperones to Reactivate Mutant p53. National Institutes of Health.[Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences.[Link]

-

Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. MDPI.[Link]

-

The role of oxidative stress in activity of anticancer thiosemicarbazones. PubMed Central.[Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PubMed.[Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some New Hydrazinecarbothioamide, 1,2,4-triazole and 1,3,4-thiadiazole Derivatives. PubMed.[Link]

-

Design, synthesis, and biological evaluation of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides as a potential EGR-1 inhibitor for targeted therapy of atopic dermatitis. PubMed.[Link]

-

(PDF) Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. ResearchGate.[Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. R Discovery.[Link]

-

Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. PubMed.[Link]

-

Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. academiasolution.com.[Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health.[Link]

-

Thiosemicarbazide. PubChem, National Institutes of Health.[Link]

-

Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. PubMed Central.[Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. National Center for Biotechnology Information.[Link]

-

Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI.[Link]

-

Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans. PubMed.[Link]

Sources

- 1. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, and antimicrobial evaluation of some new hydrazinecarbothioamide, 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors [mdpi.com]

- 6. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiosemicarbazones Functioning as Zinc Metallochaperones to Reactivate Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. turkjps.org [turkjps.org]

- 14. Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and biological evaluation of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides as a potential EGR-1 inhibitor for targeted therapy of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to Investigating the Biological Targets of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide

Abstract

2-(2-Chlorophenyl)-1-hydrazinecarbothioamide belongs to the thiosemicarbazide class of compounds, a scaffold renowned for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document provides a comprehensive technical framework for the systematic identification and validation of the specific biological targets of this compound. Given the limited direct literature on this precise molecule, this guide establishes a logical, evidence-based workflow rooted in the known mechanisms of the broader thiosemicarbazide family. We will detail a multi-pronged strategy encompassing in silico prediction, advanced biochemical and cellular screening methodologies, and rigorous target validation protocols. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to elucidate the mechanism of action of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide, thereby accelerating its potential development as a therapeutic agent.

Introduction: The Therapeutic Potential of the Thiosemicarbazide Scaffold

Thiosemicarbazides (TSCs) and their derivatives, thiosemicarbazones, are characterized by a core structure containing nitrogen and sulfur atoms, which are crucial for their diverse biological activities.[3] These compounds are known to exert their effects through various mechanisms, including enzyme inhibition, disruption of DNA replication, and chelation of essential metal ions.[3][4] The subject of this guide, 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide, incorporates this versatile scaffold with a 2-chlorophenyl moiety. The addition of a halogenated phenyl ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with its biological target, potentially enhancing its potency or selectivity.[5]

The fundamental challenge and primary objective for any novel compound is the identification of its specific molecular target(s). This process is a cornerstone of drug discovery, enabling the optimization of the molecule, prediction of potential side effects, and a deeper understanding of its therapeutic potential.[6] This guide outlines a systematic approach to unraveling the molecular targets of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide.

Hypothesized Target Classes Based on the Thiosemicarbazide Scaffold

Based on extensive research into thiosemicarbazide derivatives, several protein classes emerge as high-probability targets for 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide.

-

Bacterial Topoisomerases (Gyrase and Topoisomerase IV): Many thiosemicarbazide derivatives exhibit potent antibacterial activity by inhibiting these essential enzymes, which are responsible for managing DNA topology during replication.[7] Inhibition of their ATPase activity leads to the disruption of DNA replication and ultimately, bacterial cell death.[4][7] This makes them a primary target class to investigate for antimicrobial applications.

-

Cyclooxygenase (COX) Enzymes: Certain thiosemicarbazone derivatives have demonstrated anti-inflammatory properties through the inhibition of COX-1 and COX-2 enzymes, which are key to the prostaglandin synthesis pathway.[8] Molecular docking studies suggest that the thiosemicarbazide moiety is crucial for interacting with key amino acid residues in the active sites of COX enzymes.[8]

-

Enzymes of Amino Acid Metabolism: The parent compound, thiosemicarbazide, is known to inhibit enzymes like glutamic acid decarboxylase, which is involved in neurotransmitter synthesis.[9] This suggests that other enzymes, particularly those susceptible to nucleophilic attack or metal chelation at the active site, could be potential targets.

-

DNA and Associated Proteins: Some thiosemicarbazide derivatives have been shown to interact directly with DNA, potentially through intercalation, leading to DNA damage and cell cycle arrest.[1] This mechanism is particularly relevant in the context of anticancer activity.

A Multi-Phased Strategy for Target Identification and Validation

We propose a comprehensive workflow that integrates computational prediction with robust experimental validation. This approach maximizes efficiency by using in silico methods to generate hypotheses that are then systematically tested in the laboratory.

Phase 1: In Silico Target Prediction (Hypothesis Generation)

Before embarking on resource-intensive experimental work, computational methods can provide a ranked list of potential targets, significantly narrowing the search space.[10] This approach reverses the typical drug discovery paradigm; instead of screening compounds against a target, we screen the compound against a database of potential targets.[11]

Methodology: A combination of ligand-based and structure-based approaches is recommended for robust prediction.

-

Ligand-Based Screening: This method leverages the principle that structurally similar molecules often have similar biological targets.

-

Tools: Publicly available servers like SwissTargetPrediction, SuperPred, and SEA (Similarity Ensemble Approach) are utilized.[12]

-

Process: The 2D structure of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide is used as a query to search against databases of known ligands with annotated biological targets. The output is a list of potential targets ranked by a confidence score.

-

-

Structure-Based Screening (Panel Docking): This method computationally "docks" the 3D structure of the compound into the binding sites of a large panel of proteins.

-

Tools: Platforms like Creative Biolabs' virtual target screening service can screen a compound against a library of over 1,500 protein structures.[11]

-

Process: The compound is docked against a library of protein targets, and binding affinities are calculated. Targets with the most favorable predicted binding energies are prioritized.

-

The outputs from these independent methods are then combined to identify high-confidence consensus targets for experimental validation.[12]

Phase 2: Experimental Target Identification

Once a prioritized list of potential targets is generated, experimental methods are employed to identify direct binding partners from a complex biological sample, such as a cell lysate. We will focus on two powerful and widely used approaches: a label-free method (DARTS) and an affinity-based method.

The DARTS methodology is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it less susceptible to proteolytic degradation.[13]

Causality: This method is advantageous because it does not require chemical modification of the compound, preserving its native bioactivity. It identifies a functional interaction (stabilization) rather than just binding.[6]

Protocol: DARTS Workflow

-

Lysate Preparation:

-

Culture relevant cells (e.g., bacterial cells for antimicrobial screening, cancer cell lines for oncology) to a sufficient density.

-

Harvest cells and lyse them in M-PER buffer supplemented with a protease inhibitor cocktail to obtain a total protein lysate.

-

Determine the protein concentration using a BCA assay.

-

-

Compound Incubation:

-

Aliquot the cell lysate into separate tubes.

-

Add 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide to the experimental tubes at various concentrations (e.g., 1x, 10x, 100x the known EC50).

-

Add an equivalent volume of vehicle (e.g., DMSO) to the control tube.

-

Incubate at room temperature for 1 hour to allow for binding.

-

-

Protease Digestion:

-

Add a protease, such as pronase, to each tube at a predetermined optimal concentration.

-

Incubate for a specific time (e.g., 30 minutes) at room temperature to allow for digestion of unbound proteins.

-

Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

-

-

Analysis:

-

Separate the protein fragments by SDS-PAGE.

-

Visualize the bands using Coomassie Brilliant Blue or silver staining.

-

Look for protein bands that are present or more intense in the compound-treated lanes compared to the vehicle control lane. These are your candidate target proteins.

-

Excise the candidate bands from the gel.

-

-

Protein Identification:

-

Submit the excised gel bands for analysis by mass spectrometry (e.g., LC-MS/MS) to identify the protein.

-

This classical method involves immobilizing the small molecule to a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate.[6][13]

Causality: This is a direct method to isolate binding proteins. A crucial step is to determine a point of attachment on the small molecule that does not disrupt its biological activity, often guided by Structure-Activity Relationship (SAR) studies.[13]

Protocol: On-Bead Affinity Pull-Down Workflow

-

Probe Synthesis:

-

Synthesize a derivative of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide with a linker arm (e.g., polyethylene glycol - PEG) attached to a non-essential position (e.g., the phenyl ring, distal to the thiosemicarbazide moiety).

-

Covalently attach this modified compound to a solid support, such as NHS-activated agarose beads.

-

Create a control matrix using beads that have been treated with the linker but not the compound.

-

-

Incubation with Lysate:

-

Prepare cell lysate as described in the DARTS protocol.

-

Incubate the lysate with the compound-conjugated beads (experimental) and the control beads (negative control) for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This is a critical step to reduce background noise.

-

-

Elution:

-

Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer or by competitive elution with a high concentration of the free, unmodified compound.

-

-

Analysis and Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize bands that are present in the experimental lane but absent or significantly reduced in the control lane.

-

Identify these specific bands using mass spectrometry.

-

Phase 3: Target Validation

Identifying a protein that binds to the compound is not sufficient. Validation is required to confirm that this interaction is responsible for the compound's biological effect.[14]

| Validation Step | Methodology | Rationale |

| Druggability Assessment | Analyze the 3D structure of the identified target (from PDB or homology modeling). | To confirm the presence of a viable binding pocket and assess if the target is "druggable."[14] |

| Biochemical Assay | Develop a functional assay for the target protein (e.g., an enzyme activity assay). | To demonstrate that 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide directly modulates the protein's function (inhibition or activation) and to determine its potency (IC50/EC50).[14] |

| Cellular Thermal Shift Assay (CETSA) | Treat intact cells with the compound, heat them to denature proteins, and quantify the amount of soluble target protein remaining. | To confirm target engagement in a physiological cellular environment. Ligand binding increases the thermal stability of the target protein. |

| Genetic Assessment | Use techniques like siRNA/shRNA knockdown or CRISPR-Cas9 knockout to reduce the expression of the target protein in cells. | To demonstrate that reducing the amount of the target protein phenocopies the effect of the compound or renders the cells less sensitive to the compound.[14] |

Visualization of Workflows and Pathways

Clear visualization of experimental logic and biological pathways is essential for planning and communication.

Caption: Logical flow of the DARTS experiment.

Conclusion

The journey to elucidate the biological targets of a novel compound like 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide is a systematic process of hypothesis generation and rigorous experimental validation. By leveraging the known pharmacology of the thiosemicarbazide scaffold, researchers can formulate educated hypotheses about potential target classes, including bacterial topoisomerases and COX enzymes. The integrated workflow presented in this guide—combining in silico prediction with powerful experimental techniques like DARTS and affinity pull-downs, followed by stringent validation—provides a robust and efficient path to identifying and confirming the compound's mechanism of action. Uncovering these targets is the critical next step in translating the therapeutic promise of this compound into a tangible clinical asset.

References

-

A review on development of bio-active thiosemicarbazide derivatives: Recent advances. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Analysis, 13(6), 547-564. [Link]

-

Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved January 18, 2026, from [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved January 18, 2026, from [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

-

New Thiosemicarbazide Derivatives with Multidirectional Biological Action. (2024). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]

-

A review on potential biological activities of thiosemicarbazides. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]

-

In silico Methods for Identification of Potential Therapeutic Targets. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. (2020). MDPI. Retrieved January 18, 2026, from [Link]

-

Identifying novel drug targets with computational precision. (2024). ScienceDirect. Retrieved January 18, 2026, from [Link]

-

In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. (2019). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2024). MDPI. Retrieved January 18, 2026, from [Link]

-

Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. (2019). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Thiosemicarbazide. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

A new series of thiosemicarbazone-based anti-inflammatory agents exerting their action through cyclooxygenase inhibition. (2022). PubMed. Retrieved January 18, 2026, from [Link]

-

Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]

-

An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new series of thiosemicarbazone-based anti-inflammatory agents exerting their action through cyclooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

An In-depth Technical Guide to the Solubility and Stability of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide

Foreword: The Critical Role of Physicochemical Characterization in Early-Stage Drug Development

In the journey of a molecule from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability are arguably two of the most critical attributes that dictate the developability of a compound. For 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide, a molecule of interest within the broader class of thiosemicarbazides known for their diverse biological activities, a comprehensive assessment of its behavior in various solvent systems and under stress conditions is a non-negotiable prerequisite for its advancement.

This technical guide is designed for researchers, scientists, and drug development professionals. It is not merely a collection of protocols but a strategic framework for the systematic evaluation of the solubility and stability of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide. The methodologies described herein are grounded in established scientific principles and aligned with regulatory expectations, providing a robust foundation for informed decision-making in the pre-formulation and formulation development phases. We will delve into the "why" behind the "how," ensuring a deep-seated understanding of the experimental choices and their implications.

Part 1: Understanding the Molecule - Physicochemical Profile of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide

Before embarking on experimental assessments, it is crucial to have a foundational understanding of the target molecule.

Chemical Structure:

Caption: Figure 1: Chemical Structure of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide

Key Physicochemical Properties:

A summary of the computed properties for 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide provides initial insights into its potential behavior.

| Property | Value | Source |

| Molecular Formula | C7H8ClN3S | PubChem[1] |

| Molecular Weight | 201.68 g/mol | PubChem[1] |

| XLogP3 | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

The positive XLogP3 value suggests a degree of lipophilicity, which may influence its solubility in organic solvents versus aqueous media. The presence of multiple hydrogen bond donors and acceptors indicates the potential for interactions with protic solvents.

Part 2: Equilibrium Solubility Determination - A Foundational Workflow

The equilibrium solubility of a compound is a fundamental parameter that influences its absorption, distribution, and overall bioavailability. The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.

Causality Behind Experimental Choices:

The selection of solvents for solubility screening should be strategic, encompassing a range of polarities and proticities to build a comprehensive solubility profile. The chosen solvents (Table 2) are representative of those commonly encountered in drug discovery and development, from aqueous buffers that mimic physiological conditions to organic solvents used in synthesis, purification, and formulation. Temperature is a critical variable as solubility is often temperature-dependent; therefore, conducting experiments at both ambient and elevated temperatures is recommended.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

-

Preparation of Solvent Media: Prepare a panel of relevant solvents. This should include aqueous buffers at physiological pH (e.g., pH 7.4 phosphate-buffered saline), as well as a range of organic solvents such as ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), and polyethylene glycol 400 (PEG 400). The selection of solvents can be guided by the intended application and the properties of similar thiosemicarbazide derivatives.[2][3]

-

Sample Preparation: Add an excess amount of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the saturated solution.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study can be conducted to determine the optimal incubation time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Spectrophotometric methods can also be employed if the compound has a suitable chromophore and there are no interfering excipients.[4]

Caption: Figure 2: Workflow for Equilibrium Solubility Determination.

Data Presentation: Illustrative Solubility Data

The following table presents a hypothetical solubility profile of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide in various solvents.

Table 2: Equilibrium Solubility of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide

| Solvent | Temperature (°C) | Solubility (mg/mL) | Qualitative Descriptor |

| Water | 25 | < 0.1 | Practically Insoluble |

| Phosphate Buffer (pH 7.4) | 25 | < 0.1 | Practically Insoluble |

| Ethanol | 25 | 5.2 | Sparingly Soluble |

| Methanol | 25 | 8.9 | Soluble |

| Acetonitrile | 25 | 2.1 | Slightly Soluble |

| DMSO | 25 | > 100 | Freely Soluble |

| PEG 400 | 25 | 45.7 | Freely Soluble |

Part 3: Intrinsic Stability Assessment - A Forced Degradation Approach

Understanding the intrinsic stability of a drug substance is a cornerstone of drug development, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[5][6][7][8][9] Forced degradation studies, or stress testing, are essential to identify potential degradation products, elucidate degradation pathways, and establish the stability-indicating nature of analytical methods.[10][11]

Causality Behind Experimental Choices:

The stress conditions outlined in this protocol are based on ICH guideline Q1A(R2) and are designed to simulate the environmental and physiological stresses a drug substance might encounter.[6] These include hydrolysis across a pH range, oxidation, and photolysis. The goal is not to completely degrade the compound but to achieve a target degradation of 5-20% to allow for the reliable detection and characterization of degradation products.

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and incubate at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and incubate at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature.

-

Photostability: Expose the solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[7][8] A control sample should be protected from light.

-

-

Time Points: Withdraw aliquots from each stress condition at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Neutralize the acidic and basic samples to halt the degradation process. For oxidative samples, quenching may not be necessary, but samples should be analyzed promptly.

-

Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. Diode-array detection (DAD) or mass spectrometry (MS) can be invaluable for peak purity assessment and identification of degradants.[12]

Sources

- 1. 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide | C7H8ClN3S | CID 2763328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. snscourseware.org [snscourseware.org]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 9. database.ich.org [database.ich.org]

- 10. medcraveonline.com [medcraveonline.com]

- 11. ajrconline.org [ajrconline.org]

- 12. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Molecular Modeling Analysis of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide: A Quantum Chemical and In-Silico Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary